4-Iodo-2,5-dimethoxybenzaldehyde

Organic Synthesis Halogenation Methodology

4-Iodo-2,5-dimethoxybenzaldehyde offers critical differentiation from bromo/chloro analogs with enhanced Suzuki/Heck coupling reactivity. Synthesized in 85% yield via optimized I₂/AgNO₃ method, enabling cost-effective routes to 4-iodo-2,5-dimethoxybenzonitrile and serotonergic targets. Ideal for constructing biaryl systems, AIE luminogens, and acid-responsive probes.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 90064-47-4
Cat. No. B1600581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,5-dimethoxybenzaldehyde
CAS90064-47-4
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)I
InChIInChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
InChIKeyGRXBIKUKMBJWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2,5-dimethoxybenzaldehyde (CAS 90064-47-4): Synthetic Versatility and Supply Considerations for Organic Chemistry


4-Iodo-2,5-dimethoxybenzaldehyde (CAS: 90064-47-4) is a halogenated aromatic aldehyde building block characterized by an iodine substituent at the 4-position and methoxy groups at the 2- and 5-positions of the benzaldehyde ring . This substitution pattern imparts specific electronic and steric properties that distinguish it from its non-iodinated or differently halogenated analogs. The compound is commercially available as a research reagent, typically at 95% purity, and is supplied as a solid requiring storage at 2-8°C under an inert atmosphere .

Why 2,5-Dimethoxybenzaldehyde Analogs Are Not Interchangeable in Synthetic Workflows


Generic substitution among 2,5-dimethoxybenzaldehyde derivatives is not feasible due to critical differences in synthetic accessibility, regioselectivity, and downstream reactivity. The specific halogen at the 4-position dictates both the method and yield of its own preparation and its utility in subsequent cross-coupling reactions. For instance, the synthesis of 4-iodo-2,5-dimethoxybenzaldehyde can be achieved in high yield (85%) using a specific I2/AgNO3 method [1], whereas the analogous 4-bromo derivative is reported to be prepared in lower yields (56%) under certain conditions [2] or as part of a regioisomeric mixture [3]. Furthermore, the aryl iodide is a significantly more reactive partner in palladium-catalyzed cross-coupling reactions compared to its bromide or chloride analogs, enabling milder reaction conditions and broader substrate scope for the construction of complex molecules [4].

Quantitative Evidence Guide: Direct Comparative Performance of 4-Iodo-2,5-dimethoxybenzaldehyde


Superior Yield in Regioselective Synthesis: Iodination vs. Bromination of 2,5-Dimethoxybenzaldehyde

The direct iodination of 2,5-dimethoxybenzaldehyde to produce 4-iodo-2,5-dimethoxybenzaldehyde proceeds with an 85% yield using a stoichiometric I2/AgNO3 system in methanol [1]. In contrast, direct bromination to produce the 4-bromo analog is reported to be less efficient, yielding 56% under standard bromine/acetic acid conditions [2] or resulting in a mixture of 4- and 6-bromo isomers (87% and 5% yield, respectively) [3]. This demonstrates that the iodo compound can be accessed in a single, high-yielding step with high regioselectivity, whereas the bromo analog often requires more complex purification or suffers from lower yields.

Organic Synthesis Halogenation Methodology

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodide vs. Bromide Electrophiles

As an aryl iodide, 4-iodo-2,5-dimethoxybenzaldehyde is a superior electrophilic partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. While direct comparative kinetic data for this specific compound are not available in the literature, the established reactivity trend for aryl halides in oxidative addition to Pd(0) is I > Br >> Cl [2]. This class-level inference indicates that the iodo compound will react faster and under milder conditions than its 4-bromo analog (CAS 31558-41-5), enabling the use of a wider range of coupling partners, including less reactive boronic acids, and reducing the likelihood of side reactions like aldehyde reduction or homocoupling.

Cross-Coupling Catalysis Medicinal Chemistry

Validated Physical Properties and Handling Requirements for Reliable Procurement

The compound's identity and purity can be confirmed against established, publicly available analytical data. Its melting point is reported as 109 °C . Spectroscopic characterization is available, including 1H NMR data in CDCl3 solvent [1]. These data provide a benchmark for quality control upon receipt. For comparison, the parent compound 2,5-dimethoxybenzaldehyde has a much lower melting point of 46-48 °C [2]. The iodo derivative requires specific storage conditions: under inert gas (nitrogen or argon) at 2-8°C , which is a critical consideration for laboratory inventory management and stability.

Analytical Chemistry Quality Control Procurement

Defined Research and Industrial Scenarios for 4-Iodo-2,5-dimethoxybenzaldehyde Application


Synthesis of 4-Iodo-2,5-dimethoxybenzonitrile as a Key Intermediate

Based on its high-yield synthesis (85%) [1], 4-iodo-2,5-dimethoxybenzaldehyde is an ideal starting material for the two-step conversion to 4-iodo-2,5-dimethoxybenzonitrile. This nitrile serves as a versatile building block for further functionalization, including the synthesis of heterocycles or for use in medicinal chemistry programs targeting serotonergic systems . The high yield in the initial iodination step makes this a cost-effective route compared to using less efficiently prepared halogenated analogs.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of 4-iodo-2,5-dimethoxybenzaldehyde provides a superior handle for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings [1]. Its enhanced reactivity relative to the 4-bromo analog allows for the efficient and mild construction of complex biaryl or alkenyl systems. This is particularly valuable for the synthesis of drug-like molecules, natural product analogs (e.g., calothrixin B) [2], or functional materials where the 2,5-dimethoxybenzaldehyde core is a privileged substructure.

Preparation of Acid-Responsive Fluorescent Probes

The dimethoxyphenyl ring system is a known electron-donating group in donor-acceptor systems for fluorescent probes [1]. While the specific role of the iodine atom in this context is not fully detailed, the 4-iodo derivative provides a platform for tuning photophysical properties through cross-coupling or other transformations, making it a starting point for developing new acid-responsive materials or aggregation-induced emission (AIE) luminogens [1].

Technical Documentation Hub

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18 linked technical documents
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